molecular formula C18H16O B14718964 1-(2-Phenylethoxy)naphthalene CAS No. 20900-20-3

1-(2-Phenylethoxy)naphthalene

Cat. No.: B14718964
CAS No.: 20900-20-3
M. Wt: 248.3 g/mol
InChI Key: UHBXKSIBTSJXRL-UHFFFAOYSA-N
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Description

1-(2-Phenylethoxy)naphthalene is an organic compound with the molecular formula C18H16O It consists of a naphthalene ring substituted with a 2-phenylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenylethoxy)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with 2-phenylethanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sulfuric acid (H2SO4) and aluminum chloride (AlCl3) are employed for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various substituents on the naphthalene ring.

Scientific Research Applications

1-(2-Phenylethoxy)naphthalene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with similar structural features.

    2-Phenylethanol: The precursor used in the synthesis of 1-(2-Phenylethoxy)naphthalene.

    Phenylethylamine: A compound with a similar phenylethyl group but different overall structure.

Uniqueness: this compound stands out due to its unique combination of a naphthalene ring and a phenylethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

20900-20-3

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

1-(2-phenylethoxy)naphthalene

InChI

InChI=1S/C18H16O/c1-2-7-15(8-3-1)13-14-19-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2

InChI Key

UHBXKSIBTSJXRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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